![molecular formula C17H22ClNO4S B2843852 Cyclopentyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide CAS No. 2176201-32-2](/img/structure/B2843852.png)
Cyclopentyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide
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Description
Cyclopentyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the thiazepane family and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Carboxylic Acid Isostere : Cyclopentane-1,3-diones, structurally related to the compound , have been evaluated as a novel isostere for the carboxylic acid functional group. These studies suggest that they can effectively substitute for the carboxylic acid group in drug molecules, leading to the development of potent thromboxane A2 receptor antagonists (Ballatore et al., 2011).
Bio-Isostere Evaluation : Cyclopentane-1,2-diones are explored for their potential as surrogates for the carboxylic acid functional group in drug design. These compounds have been found to be potent TP receptor antagonists, suggesting their utility in medicinal chemistry (Ballatore et al., 2014).
Organic and Bioorganic Chemistry
Synthesis of Cyclic Compounds : Research has been conducted on the synthesis and crystal structure of various cyclohexanyl derivatives. These studies provide insights into the structural aspects and potential reactivity of cyclic compounds similar to Cyclopentyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide (Zhao et al., 2009).
Enzyme Inhibition and Therapeutic Applications : Bromophenol derivatives with cyclopropyl moieties, related to the compound , have been found to be effective inhibitors of certain enzymes, highlighting their potential in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Materials Science
- Optical and Electronic Properties : Research on derivatives of cyclopenta[b]bithiophene, which are structurally related, has provided insights into the electronic and optical properties of such compounds. These findings are relevant for applications in fields like optoelectronics and materials science (Barlow et al., 2010).
properties
IUPAC Name |
cyclopentyl 7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4S/c18-15-8-4-3-7-14(15)16-9-10-19(11-12-24(16,21)22)17(20)23-13-5-1-2-6-13/h3-4,7-8,13,16H,1-2,5-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXXYVLVEPJKPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide |
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